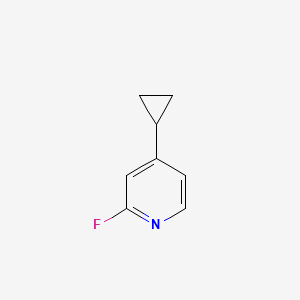

4-cyclopropyl-2-fluoropyridine

Description

Significance of Fluorinated Pyridines in Chemical Research

Fluorinated pyridines are a class of heterocyclic compounds that have a significant impact on medicinal chemistry. emerginginvestigators.org The introduction of fluorine into a pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can influence the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets. nih.gov This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. emerginginvestigators.org Furthermore, the carbon-fluorine bond can participate in favorable non-covalent interactions, such as hydrogen bonds, which can contribute to the binding affinity of a molecule to its target protein. researchgate.net The 2-fluoro-substituent, in particular, is known to be susceptible to nucleophilic aromatic substitution, making 2-fluoropyridines versatile intermediates for the synthesis of more complex molecules. hyphadiscovery.com

Importance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group is a small, strained ring system that is increasingly utilized in drug design. acs.org Its rigid, three-dimensional structure can serve as a conformational constraint, locking a molecule into a bioactive conformation and thereby improving potency. acs.org The unique electronic nature of the cyclopropyl ring, with its partial sp2 character, can also influence a molecule's properties. acs.org From a metabolic standpoint, the cyclopropyl group is often more resistant to oxidative metabolism compared to larger alkyl groups, which can lead to an improved pharmacokinetic profile. acs.org The replacement of other groups, like a gem-dimethyl or a phenyl group, with a cyclopropyl moiety can also be a strategy to fine-tune lipophilicity and other drug-like properties. nih.gov

Rationale for Comprehensive Research on 4-Cyclopropyl-2-fluoropyridine

The combination of a 2-fluoropyridine (B1216828) and a 4-cyclopropyl group within a single molecule presents a compelling case for detailed investigation. The rationale for research into this compound stems from the potential for synergistic or additive effects of its constituent parts. The fluorine atom at the 2-position not only modulates the electronic properties of the pyridine ring but also provides a reactive handle for further functionalization through nucleophilic substitution. hyphadiscovery.com The cyclopropyl group at the 4-position can impart favorable conformational rigidity and metabolic stability. acs.org

Research into the reactivity of fluoropyridines with cyclopropyl groups has shown that the C-F bond can be selectively activated, leading to new C-C bond formations. google.com This suggests that this compound could be a versatile building block in the synthesis of novel compounds. A United States patent has indeed described the synthesis of this compound and its use as an intermediate in the preparation of therapeutic compounds. sigmaaldrich.com This highlights its practical utility in the development of new chemical entities.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of this compound based on existing scientific literature. The scope is strictly limited to the chemical nature of the compound and the scientific reasoning behind its study. This includes an examination of the known properties and synthesis of this compound, as well as a broader discussion of the significance of its structural components. The article aims to provide a clear and concise summary of the current understanding of this compound within the context of organic synthesis and medicinal chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1668629-90-0 | |

| Molecular Formula | C8H8FN | |

| Molecular Weight | 137.16 g/mol | |

| Physical Form | Liquid | |

| Purity | 97% |

Table 2: General Effects of Fluorination and Cyclopropylation on Pyridine-Based Molecules

| Modification | General Effect | Supporting Evidence |

| Fluorination of Pyridine Ring | Alters basicity (pKa), enhances metabolic stability, provides a site for nucleophilic substitution. | emerginginvestigators.orgnih.govnih.gov |

| Incorporation of Cyclopropyl Moiety | Imparts conformational rigidity, increases metabolic stability, can improve potency and fine-tune lipophilicity. | nih.govacs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXWJFHQOXGATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Cyclopropyl 2 Fluoropyridine and Its Derivatives

Precursor-Based Fluoropyridine Synthesis

The introduction of a fluorine atom onto a pyridine (B92270) ring is a critical step in the synthesis of 4-cyclopropyl-2-fluoropyridine. This can be achieved either by direct fluorination of a pre-formed pyridine scaffold or by constructing the pyridine ring with the fluorine atom already in place.

Fluorination of Pyridine Scaffolds (e.g., 4-Pyridinone, Halogenated Pyridines)

Direct fluorination of pyridine and its derivatives often presents challenges due to the electron-deficient nature of the ring, which can lead to harsh reaction conditions and lack of selectivity. However, several methods have been developed to address these issues.

One common strategy involves the use of pyridine N-oxides or hydroxypyridines. These precursors can be converted to their corresponding chloro or bromo derivatives, which are then subjected to nucleophilic aromatic substitution (SNAr) with a fluoride (B91410) source. nih.govacs.org For instance, 2-chloropyridine (B119429) can be reacted with potassium fluoride to yield 2-fluoropyridine (B1216828). ontosight.ai

Another approach is the Balz-Schiemann reaction of 2-aminopyridines. google.com This method, however, can be limited by the strongly acidic conditions required. More recently, milder methods for C-H fluorination have emerged. For example, the use of silver(II) fluoride (AgF2) allows for the direct and selective fluorination of nitrogen-containing heteroarenes at the 2-position under ambient conditions. google.com

A "soft" dearomatization-fluorination sequence has also been reported for 4-alkylpyridines. This process involves the formation of an alkylidene dihydropyridine (B1217469) intermediate, which is then treated with an electrophilic fluorinating agent like Selectfluor to introduce the fluorine atom. nih.gov

Table 1: Comparison of Fluorination Methods for Pyridine Scaffolds

| Method | Precursor | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyridines (e.g., 2-chloropyridine) | Potassium Fluoride (KF) | Common and established method. ontosight.ai |

| Balz-Schiemann Reaction | 2-Aminopyridines | HBF4, NaNO2, then heat | Classic method, but often requires harsh conditions. google.com |

| C-H Fluorination | Pyridine | Silver(II) Fluoride (AgF2) | Direct fluorination at the 2-position under mild conditions. google.com |

| Dearomatization-Fluorination | 4-Alkylpyridines | Dearomatizing agent, then Selectfluor | Mild conditions and good functional group tolerance. nih.gov |

De novo Pyridine Ring Construction with Fluorine Incorporation

An alternative to direct fluorination is the construction of the pyridine ring with the fluorine atom already incorporated into one of the building blocks. This approach can offer better control over regioselectivity.

One such method involves a [3+3] cycloaddition of active methylene (B1212753) compounds with a fluorinated three-carbon synthon. This strategy has been shown to be an efficient and general route to highly functionalized 4-fluoropyridines. researchgate.net Another novel pathway to 4-fluoropyridines involves a cascade reaction initiated by an aza-Cope rearrangement of 4-(2-fluoroallyl)oxazol-5(4H)-ones. researchgate.net This sequence proceeds through several intermediates to ultimately yield the desired fluorinated pyridine.

While these de novo syntheses can be effective, they may not be suitable for late-stage functionalization of complex molecules, as the required reaction conditions might not be tolerated by other functional groups present in the molecule. nih.govacs.org

Cyclopropyl (B3062369) Moiety Installation

The introduction of the cyclopropyl group is another key transformation in the synthesis of this compound. This can be accomplished through cyclopropanation of a pyridine derivative or by coupling a cyclopropyl-containing precursor to the pyridine ring.

Cyclopropanation Reactions for Pyridine Derivatives

Cyclopropanation reactions involve the addition of a carbene or carbenoid to a double bond. In the context of pyridine chemistry, this typically involves the reaction of a suitably functionalized pyridine with a cyclopropanating agent. Palladium-catalyzed cyclopropanation of esters with substituted allyl carbonates has been demonstrated using pyridine-N-heterocyclic carbene (NHC) ligands. nih.govacs.org Additionally, the reaction of 2,6-bis(imino)pyridines with a ruthenium catalyst can lead to cyclopropanation of the ligand itself. rsc.org

More recently, biocatalytic strategies have emerged for the stereoselective construction of pyridine-functionalized cyclopropanes. Hemoproteins can activate pyridotriazoles as carbene sources for the asymmetric cyclopropanation of olefins. nih.gov Photochemical methods have also been explored, where a diamidocarbene can undergo double addition to pyridine. rsc.org

Coupling of Cyclopropyl Precursors with Pyridine Synthons (e.g., reaction with cyclopropylacetonitrile (B1348260) lithium anion)

Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they are widely used to install cyclopropyl groups onto aromatic rings. The Negishi cross-coupling reaction, which utilizes cyclopropylzinc reagents, is a well-established method for this purpose. unl.pt This reaction is often favored because β-hydride elimination, a common side reaction with other alkyl groups, is less predominant with cyclopropyl groups. unl.pt

The Suzuki-Miyaura cross-coupling reaction is another attractive method, employing readily accessible potassium cyclopropyltrifluoroborates. This reaction can be performed with less reactive but more available aryl chlorides as coupling partners. nih.gov

In a specific example relevant to the target molecule, the reaction of a fluorinated pyridine with a cyclopropyl precursor like the lithium anion of cyclopropylacetonitrile could be a viable strategy. While direct examples for this compound were not found in the provided search results, the general principles of nucleophilic addition or cross-coupling with such synthons are well-established in organic synthesis.

Table 2: Key Cross-Coupling Reactions for Cyclopropyl Group Installation

| Reaction | Cyclopropyl Precursor | Pyridine Synthon | Catalyst/Reagents | Key Features |

| Negishi Coupling | Cyclopropylzinc Halides | Halogenated Pyridine | Palladium catalyst | Well-established, minimizes β-hydride elimination. unl.ptnih.gov |

| Suzuki-Miyaura Coupling | Potassium Cyclopropyltrifluoroborate | Halogenated Pyridine | Palladium catalyst, base | Utilizes readily available and stable boronate reagents. nih.gov |

Convergent Synthesis Approaches to this compound

A convergent synthesis aims to bring together two or more complex fragments in the later stages of a synthetic sequence, which is often more efficient than a linear approach. For the synthesis of this compound, a convergent strategy would involve the preparation of a 2-fluoropyridine synthon and a 4-cyclopropyl synthon, followed by their coupling.

For instance, a 2-fluoro-4-halopyridine could be prepared using the methods described in section 2.1. This intermediate could then be subjected to a cross-coupling reaction, such as a Negishi or Suzuki-Miyaura coupling, with a suitable cyclopropyl organometallic reagent (as discussed in section 2.2.2) to afford the final product. This approach allows for the independent optimization of the synthesis of each fragment before the crucial coupling step.

The regioselectivity of such coupling reactions is a critical consideration. Studies on the reaction of pentafluoropyridine (B1199360) with cyclopropyl metal reagents have shown that the site of attack can be influenced by the metal center, with zirconium complexes showing selectivity for the 4-position. acs.org This highlights the importance of catalyst and reagent selection in achieving the desired isomer.

Strategies Involving 2-Fluoropyridine and Cyclopropyl Nitrile Derivatives

A direct and effective method for the synthesis of this compound involves the nucleophilic addition of a cyclopropyl carbanion equivalent to a 2-fluoropyridine scaffold. Research has demonstrated the feasibility of reacting commercially available 2-fluoropyridine with cyclopropyl nitrile in the presence of a strong base. researchgate.net

In one reported synthesis, the lithium anion of cyclopropylacetonitrile, generated in situ, is used to introduce the cyclopropylmethyl group onto the pyridine ring. nih.gov A similar strategy employs lithium hexamethyldisilazide (LiHMDS) in toluene (B28343) to facilitate the reaction between 2-fluoropyridine and cyclopropyl nitrile. researchgate.net This approach yielded the intermediate, 2-(2-fluoropyridin-4-yl)cyclopropane-1-carbonitrile, which can be further converted to the desired product. researchgate.net For instance, the reaction of 2-fluoropyridine with cyclopropyl nitrile using LiHMDS as a base resulted in the formation of the nitrile intermediate in a 52% yield after crystallization. researchgate.net

This method leverages the electron-withdrawing nature of the fluorine atom at the C2 position, which activates the C4 position for nucleophilic attack. The subsequent steps would typically involve the removal or conversion of the nitrile group to afford the final this compound.

Table 1: Synthesis of Nitrile Intermediate via Nucleophilic Addition

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoropyridine | Cyclopropyl nitrile | LiHMDS | Toluene | 2-(2-fluoropyridin-4-yl)cyclopropane-1-carbonitrile | 52% | researchgate.net |

Sequential Functionalization of Pyridine Rings at C2 and C4 Positions

The synthesis of this compound inherently requires the selective introduction of two different substituents at specific positions on the pyridine ring. The functionalization of pyridines at positions remote from the nitrogen atom, such as C4, presents a significant synthetic challenge due to the electronic properties of the heterocycle, which typically favor reactions at the C2 and C6 positions. nih.govresearchgate.net Overcoming this inherent reactivity is key to developing efficient sequential functionalization strategies. nih.govresearchgate.net

One powerful approach involves the direct C-H functionalization of the pyridine core. Recent advances have identified methods to achieve C4 selectivity. For example, the use of n-butylsodium as a base can deprotonate pyridine at the C4 position, allowing for subsequent alkylation or cross-coupling reactions. nih.govresearchgate.net After the initial C4-functionalization, a subsequent reaction can be employed to introduce the fluorine atom at the C2 position.

Alternatively, a strategy commencing with a pre-functionalized pyridine can be employed. A common route starts with a pyridine derivative that is first functionalized at the C4 position. For instance, a Suzuki-Miyaura reaction can be used to install a cyclopropyl group onto a pyridine ring bearing a halide at the C4 position. nih.gov Following the successful introduction of the cyclopropyl moiety, the fluorine atom can be installed at the C2 position. Nucleophilic aromatic substitution (SNAr) reactions on 2- or 4-halopyridines are a standard method for synthesizing substituted pyridines. beilstein-journals.orgacs.org While many SNAr reactions have been performed on chloropyridines, fluoropyridines can undergo substitution under much milder conditions. acs.org The synthesis of the requisite 2-fluoropyridine precursors is often achieved by treating pyridine N-oxides with fluorinating agents. google.com

A specific example involves the synthesis of a 5-cyclopropyl-2-fluoropyridine (B1456819) derivative, where a Suzuki-Miyaura reaction between cyclopropyl boronic acid and a 5-bromo-2-fluoropyridine (B45044) precursor was utilized. nih.gov This highlights a sequence where the fluorine is present first, followed by C-H functionalization at a different position. The reverse sequence, cyclopropylation followed by fluorination, is also a viable pathway.

Table 2: Selected Methods for Sequential Pyridine Functionalization

| Step | Reaction Type | Position(s) | Key Reagents/Catalysts | Notes | Reference(s) |

|---|---|---|---|---|---|

| 1 | C-H Metalation | C4 | n-Butylsodium | Overcomes inherent C2 selectivity. | nih.govresearchgate.net |

| 2 | Negishi Cross-Coupling | C4 | Zinc Chloride, Palladium catalyst | Follows transmetalation of the 4-sodiopyridine. | nih.gov |

| 1 | Suzuki-Miyaura Coupling | C4 or C5 | Cyclopropyl boronic acid, Pd catalyst | Introduces the cyclopropyl group. | nih.gov |

Chemo- and Regioselective Synthesis Considerations

Achieving high chemo- and regioselectivity is paramount in the synthesis of specifically substituted pyridines like this compound. The challenge lies in directing reagents to the desired C4 position for cyclopropylation and the C2 position for fluorination, while avoiding reactions at other sites (C3, C5, C6) or with other functional groups present in the molecule. acs.org

The inherent electronic deficiency of the pyridine ring makes it susceptible to nucleophilic attack, but the regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents already present. nih.gov For direct C-H functionalization, innovative strategies are required to override the innate preference for reaction at the C2 position. The use of specific reagents, such as n-butylsodium, can promote a thermodynamic C4-metalation pathway over the kinetically favored C2-addition often seen with organolithium bases. nih.govresearchgate.net

In transition metal-catalyzed reactions, the choice of ligand can be critical for controlling selectivity. For example, 2-fluoropyridine itself has been identified as a highly effective ligand in palladium-catalyzed aerobic oxidative coupling, enabling unprecedented levels of chemo- and regioselectivity. nih.gov This suggests that the electronic properties of the fluoropyridine moiety can be harnessed to control the outcome of subsequent transformations.

When building the ring system from acyclic precursors, cascade reactions can offer a high degree of regioselectivity. Novel synthetic pathways leading to 4-fluoropyridines have been developed based on a sequence of Ireland-Claisen and aza-Cope rearrangements, which precisely control the final substitution pattern. researchgate.net Similarly, regioselective methods for synthesizing other fluorinated heterocycles, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles, have been developed using synthetic surrogates of unstable intermediates, a strategy that could be conceptually applied to pyridine synthesis. rsc.org

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom at C2 not only activates the ring but also serves as a good leaving group. However, the reactivity of substituted 2-fluoropyridines can be significantly influenced by the other substituents. For instance, the N-arylation of a pyrazole (B372694) with 5-cyclopropyl-2-fluoropyridine was found to be much less reactive than with unsubstituted 2-fluoropyridine, requiring harsher conditions and resulting in lower yields due to competing side reactions. nih.gov This underscores the importance of carefully considering the electronic impact of each substituent when planning a multi-step synthesis to maintain selectivity.

Table 3: Factors Influencing Chemo- and Regioselectivity

| Factor | Influence on Selectivity | Example | Reference(s) |

|---|---|---|---|

| Base/Metalating Agent | Dictates position of deprotonation (kinetic vs. thermodynamic control). | n-Butylsodium favors C4 metalation over C2 addition. | nih.govresearchgate.net |

| Ligand in Catalysis | Controls the coordination environment of the metal, influencing regioselectivity. | 2-Fluoropyridine as a ligand promotes selective Pd-catalyzed C-H functionalization. | nih.gov |

| Reaction Pathway | Multi-step rearrangement reactions can build in regiocontrol. | Ireland-Claisen/aza-Cope cascade for 4-fluoropyridine (B1266222) synthesis. | researchgate.net |

| Substituent Effects | Electronic properties of existing groups alter the reactivity of other positions. | Electron-rich 5-cyclopropyl-2-fluoropyridine shows reduced SNAr reactivity compared to 2-fluoropyridine. | nih.gov |

Reactivity and Reaction Mechanisms of 4 Cyclopropyl 2 Fluoropyridine

Reactivity of the 2-Fluorine Atom

The fluorine atom at the C-2 position of the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-deficient character of the aromatic system. This activation makes it a suitable leaving group in various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-halopyridines. In the case of 4-cyclopropyl-2-fluoropyridine, the fluorine atom is highly electronegative, rendering the C-2 position electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

The reactivity of 2-halopyridines in SNAr reactions can be influenced by the nature of the leaving group (the halogen) and the nucleophile. For reactions with certain charged nucleophiles like those derived from benzyl (B1604629) alcohol, the order of reactivity follows F > Cl > Br > I. sci-hub.se This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step in these cases. sci-hub.se Conversely, with sulfur nucleophiles, the reactivity order is often reversed (I > Br > Cl > F), suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se

A practical application of this reactivity is seen in the one-pot synthesis of arylcyclopropyl ether derivatives from fluoroaromatic compounds and cyclopropanol (B106826). sci-hub.se While not specific to this compound, the reaction of 4-chloro-2-fluoropyridine (B1350377) with cyclopropanol proceeds efficiently at room temperature, demonstrating the viability of SNAr at the 2-position. sci-hub.se This suggests that similar reactions with various O-, N-, and S-based nucleophiles are feasible with this compound.

Recent advancements have also introduced methods like cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), which can enable the substitution of unactivated fluoroarenes under mild, metal-free conditions using photoredox catalysis. nih.govosti.gov

Table 1: Representative SNAr Reactions of Substituted 2-Fluoropyridines

| Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-fluoropyridine | Cyclopropanol | Cs₂CO₃, DMF, 25°C, 2h | 4-Chloro-2-cyclopropoxypyridine | 62.7 | sci-hub.se |

| 2-Fluoropyridine (B1216828) | Benzyl Alcohol | NMP, Microwave | 2-Benzyloxypyridine | 81 | sci-hub.se |

| Pentafluoropyridine (B1199360) | Diphenylsilane, Alanes | Zirconium catalyst | 4-H-Tetrafluoropyridine | - | acs.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)

The C-F bond in 2-fluoropyridines can be activated by transition metal catalysts to participate in cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. While challenging, the direct use of fluoropyridines in these reactions is an area of active research.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. Suitable conditions have been developed for the coupling of potassium cyclopropyltrifluoroborates with various aryl and heteroaryl chlorides, suggesting that similar couplings with fluoropyridines are possible, though they may require specialized catalysts or conditions to activate the strong C-F bond. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Negishi-type cross-coupling reactions have been successfully performed with substituted chloropyridines and cyclobutylzinc bromide using a PdCl₂(dppf) catalyst. researchgate.net Cobalt-catalyzed couplings between pyridine phosphonium (B103445) salts (derived from the pyridine) and alkylzinc reagents have also been reported as an effective method for alkylation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This method is a standard for functionalizing pyridyl halides and would be a viable strategy for introducing amine substituents at the 2-position of this compound.

A recent development involves using pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed desulfinative cross-coupling reactions with (hetero)aryl bromides. acs.org This two-step approach, involving an initial SNAr reaction to generate a sulfinate followed by the cross-coupling, provides an alternative route to functionalized pyridines. acs.org

Reactivity in Pummerer-Type Reactions with 2-Fluoropyridine Derivatives

In a notable departure from its usual role as an electrophile in SNAr reactions, the nitrogen atom of 2-fluoropyridine can act as a nucleophile in Pummerer-type reactions. rsc.org When reacted with a sulfoxide (B87167) activated by triflic anhydride, 2-fluoropyridine derivatives attack the resulting highly electrophilic intermediate. rsc.orgrsc.org This process forms a pyridinium (B92312) salt, which upon hydrolysis, yields N-alkylated 2-pyridones in good to excellent yields. rsc.orgthieme-connect.com

The reaction can proceed through either a normal or an "interrupted" Pummerer pathway, depending on the sulfoxide used. thieme-connect.com For instance, methyl phenyl sulfoxide leads to a normal Pummerer intermediate, whereas benzyl phenyl sulfoxide undergoes an interrupted Pummerer reaction. rsc.org This methodology provides a selective route to N-alkylation, avoiding the O-alkylation that often complicates the direct alkylation of 2-hydroxypyridines. thieme-connect.com The reaction tolerates various substituents on both the sulfoxide and the pyridine ring, although strong electron-withdrawing groups on the pyridine can diminish its nucleophilicity and hinder the reaction. thieme-connect.com

Reactivity of the 4-Cyclopropyl Group

The cyclopropyl (B3062369) group is a strained three-membered ring that can behave like an unsaturated system, participating in reactions that involve ring-opening or cycloadditions.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including catalytic, thermal, or radical pathways. nih.gov

For cyclopropyl pyridine derivatives, gold catalysis has been shown to facilitate ring-opening reactions. In the case of 2-(1-alkynyl-cyclopropyl)pyridines, a gold catalyst promotes a cycloisomerization/ring-opening sequence in the presence of nucleophiles, leading to the formation of structurally diverse indolizine (B1195054) derivatives. rsc.org This process involves the cleavage of a C-C bond within the cyclopropane ring. While this specific substrate has a different substitution pattern, it demonstrates the potential for metal-catalyzed activation and ring-opening of a cyclopropyl group on a pyridine ring.

Oxidative radical ring-opening is another potential pathway. nih.gov In related systems, oxidation of a cyclopropyl moiety can lead to a ring-opened radical intermediate that can be trapped or undergo further cyclization. nih.gov For instance, cyclopropanols can undergo homolytic cleavage of the O-H bond, followed by ring-opening to generate an alkyl radical. nih.gov It is conceivable that under specific oxidative conditions, the cyclopropyl group of this compound could undergo a similar transformation.

Cycloaddition Reactions Involving the Cyclopropyl Group (e.g., [3+2] cycloaddition, [4+3] cycloaddition)

The cyclopropyl group, particularly when activated by adjacent functionality, can act as a three-carbon component in cycloaddition reactions.

[4+3] Cycloaddition: This type of reaction involves a four-atom π-system and a three-atom π-system, forming a seven-membered ring. wikipedia.org A gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition has been developed for 2-(1-alkynyl)-cyclopropyl pyridines reacting with nitrones. rsc.orgdntb.gov.ua In this process, the gold catalyst activates the alkyne, which triggers a cyclization and subsequent ring-opening of the cyclopropyl group to form a vinyl-substituted pyridinium ylide. This intermediate then acts as the four-atom component in a [4+3] cycloaddition with the nitrone to construct rsc.orgrsc.orgoxazepino[5,4-a]indolizine scaffolds. rsc.org This highlights a sophisticated pathway where the cyclopropyl group is integral to the formation of a larger ring system.

[3+2] Cycloaddition: While less common for simple cyclopropyl groups, donor-acceptor (D-A) cyclopropanes are well-known to participate in formal [3+2] cycloaddition reactions. thieme-connect.com This typically involves the ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate, which is then trapped by a two-atom dipolarophile. Given the electronic nature of the pyridine ring, it is plausible that under appropriate catalytic conditions, the cyclopropyl group in this compound could be induced to participate in such transformations.

C-H Functionalization Adjacent to the Cyclopropyl Moiety

The activation and functionalization of carbon-hydrogen (C-H) bonds adjacent to the cyclopropyl group in molecules like this compound represent a significant area of synthetic interest. While direct C-H functionalization of the cyclopropyl ring itself is challenging, reactions can be directed to the positions next to this group.

Research into the C-H functionalization of saturated nitrogen heterocycles has predominantly focused on the position alpha to the nitrogen atom. rsc.org However, methods for functionalization at other positions, such as beta and gamma, are emerging. For instance, palladium-catalyzed transannular C-H arylation of piperidines has been shown to achieve γ-functionalization. rsc.org In a radical clock experiment involving a cyclopropyl-containing substrate, no opening of the cyclopropyl ring was observed, suggesting that the reaction does not proceed through a radical-based mechanism at that position. rsc.org

Palladium-catalyzed C(sp³)–H activation has been utilized for the alkylation of the tertiary carbon of cyclopropane substrates, leading to the formation of a quaternary carbon center. researchgate.net This method has proven effective for creating chiral cis- and trans-1,1,2-trialkyl substituted cyclopropanes. researchgate.net

Concerted and Stepwise Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis. For derivatives of this compound, rearrangements like the Ireland-Claisen and aza-Cope rearrangements, as well as intramolecular cyclopropanation cascades, offer pathways to complex molecular architectures.

Ireland-Claisen Rearrangements and Aza-Cope Rearrangements with Fluoroallylic Precursors

A novel synthetic route to 4-fluoropyridines involves a sequence of Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols. researchgate.netthieme-connect.comuni-muenster.de In this process, 2-fluoroallylic alcohols are first esterified. These esters then undergo a Steglich-type Ireland-Claisen rearrangement to form 4-(2-fluoroallyl)oxazol-5(4H)-ones. researchgate.netthieme-connect.com The Ireland-Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid, often facilitated by a strong base and subsequent silylation of the enolate. nrochemistry.com

These oxazolone (B7731731) intermediates can then undergo a cascade reaction initiated by an aza-Cope rearrangement. researchgate.netthieme-connect.com The aza-Cope rearrangement is a heteroatom version of the Cope rearrangement, involving a acs.orgacs.org-sigmatropic shift of single and double bonds in a molecule containing a nitrogen atom. wikipedia.org This rearrangement is often facile, especially in its cationic form, due to a lowered activation barrier. wikipedia.org The tandem aza-Cope/Mannich reaction is a particularly useful strategy for synthesizing acyl-substituted pyrrolidines. wikipedia.orgacs.org In the synthesis of 4-fluoropyridines, the aza-Cope rearrangement of the oxazol-5(4H)-ones leads to the formation of the pyridine ring. thieme-connect.comthieme-connect.com

Intramolecular Cyclopropanation Cascades

Following the aza-Cope rearrangement in the synthesis of 4-fluoropyridines from 2-fluoroallylic precursors, a cascade of reactions can occur. thieme-connect.com This cascade includes the extrusion of carbon dioxide, followed by an intramolecular cyclopropanation of the fluorinated double bond by a carbene intermediate. thieme-connect.com This leads to the formation of a fluorinated dihydropyridine (B1217469), which then undergoes oxidative aromatization to yield the final 4-fluoropyridine (B1266222) product. thieme-connect.com

Intramolecular cyclopropanation reactions are a valuable method for constructing bicyclic systems. These reactions can be catalyzed by various transition metals, including palladium and rhodium, as well as through biocatalytic methods using engineered enzymes. umich.edurochester.eduethz.ch For instance, engineered myoglobin (B1173299) biocatalysts have been developed for the asymmetric intramolecular cyclopropanation of allyl diazoacetate substrates, yielding cyclopropane-fused γ-lactones with high enantiomeric excess. rochester.edu

Catalytic Transformations

Catalysis plays a pivotal role in mediating the reactivity of this compound and its derivatives, enabling a wide range of transformations that would otherwise be difficult to achieve.

Transition-Metal-Catalyzed Reactions (e.g., Palladium, Gold, Rhodium)

Palladium: Palladium catalysts are widely used in cross-coupling reactions. For instance, the α-arylation of cyclopropyl nitriles with aryl bromides can be achieved using palladium catalysis, providing a direct route to 1,1-disubstituted aryl cyclopropyl nitriles. researchgate.net Palladium-catalyzed C(sp³)-H functionalization has also been developed for the arylation of aliphatic alcohols. nih.gov Furthermore, palladium catalysis is central to intramolecular carbocyclizations of enynes, which can lead to the formation of cyclopropyl-containing fused heterocycles. umich.edu

Gold: Gold catalysts, particularly gold(I) complexes, are effective in activating alkynes and facilitating cycloisomerization reactions. nih.govnih.gov These reactions often proceed through cyclopropyl gold(I) carbene-like intermediates, which can then react with various nucleophiles. nih.govnih.gov Gold catalysts can also promote the ring-opening of cyclopropenes and subsequent additions. rsc.org

Rhodium: Rhodium catalysts are versatile for various transformations, including cross-coupling and cyclopropanation reactions. Rhodium-catalyzed cross-coupling of gem-difluorinated cyclopropanes with allylboronates can produce structurally diverse fluorinated dienes with controlled regioselectivity. nih.gov Rhodium catalysts have also been employed in [4+2+1] cycloadditions of diene-ynes and carbon monoxide, where a cyclopropyl group on the diene directs the reaction to the desired cycloadduct. chemrxiv.org Additionally, rhodium-catalyzed asymmetric cyclopropanation of vinyl arenes with aryldiazoacetates is a key step in synthesizing chiral disubstituted cyclopropane carboxylates. semanticscholar.org

| Catalyst | Reaction Type | Substrate(s) | Product(s) | Ref. |

| Palladium | α-Arylation | Cyclopropyl nitrile, Aryl bromide | 1,1-Disubstituted aryl cyclopropyl nitrile | researchgate.net |

| C(sp³)–H Arylation | Aliphatic alcohol, Aryl iodide | β-Arylated alcohol | nih.gov | |

| Tandem Bis-cyclization/Oxidative Cleavage | Enyne | Cyclopropyl-containing fused heterocycle | umich.edu | |

| Gold | Cycloisomerization | 1,n-Enyne | Various cycloisomerized products | nih.govnih.gov |

| Ring-Opening Addition | Cyclopropene | Addition products | rsc.org | |

| Rhodium | Cross-Coupling | gem-Difluorinated cyclopropane, Allylboronate | Fluorinated diene | nih.gov |

| [4+2+1] Cycloaddition | Cyclopropyl-capped diene-yne, CO | Bicyclic 5/7 cycloadduct | chemrxiv.org | |

| Asymmetric Cyclopropanation | Vinyl arene, Aryldiazoacetate | Chiral disubstituted cyclopropane carboxylate | semanticscholar.org |

Photoredox Catalysis in Fluoropyridine Synthesis and Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling challenging bond formations under mild conditions. nih.gov This approach has been applied to the functionalization of heterocyclic compounds, including pyridines. nih.govnih.gov

Photoredox catalysis can facilitate the Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle. nih.gov For example, photoredox-catalyzed Minisci alkylation of azines has been achieved using aliphatic carboxylic acids as radical precursors. nih.gov The mechanism often involves the generation of a radical species through single-electron transfer (SET) from a photocatalyst. sigmaaldrich.com This radical then adds to the protonated heterocycle, followed by an oxidation step to regenerate the aromatic system. nih.gov

In the context of cyclopropane-containing molecules, photoredox catalysis can be used to activate aryl cyclopropanes. nih.gov Through a SET process, an aryl radical cation is formed, which activates the adjacent cyclopropane ring for nucleophilic attack. nih.gov This strategy has been employed in the oxo-amination of aryl cyclopropanes. nih.gov

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Ref. |

| Iridium photocatalyst | Minisci Alkylation | Azine, Aliphatic carboxylic acid | Alkylated azine | nih.gov |

| Iridium photocatalyst, Nickel catalyst | Decarboxylative Alkylation | Alkyl halide, Carboxylic acid | Alkylated product | sigmaaldrich.com |

| Photocatalyst | Oxo-amination | Aryl cyclopropane, Azaarene, O₂ | β-Azaaryl ketone | nih.gov |

Metal-Free and Organocatalytic Approaches

The functionalization of fluoroarenes, including this compound, can be achieved without transition metals, utilizing organocatalytic or metal-free conditions. These methods offer alternative pathways that avoid potential metal contamination in the final products.

One prominent metal-free approach is the nucleophilic aromatic substitution (SNAr) reaction. The reactivity of 2-fluoropyridines in SNAr reactions is well-established and can be facilitated under metal-free conditions. For instance, less electrophilic fluoroarenes can be activated for substitution using strong organic superbases. acs.org Research has shown that superbases like t-Bu-P4 can catalyze the SNAr reaction of even less reactive substrates such as 3-fluoropyridine (B146971), suggesting that this compound could undergo similar base-catalyzed substitutions with various nucleophiles. acs.org The proposed mechanism involves the deprotonation of the nucleophile by the superbase, forming a highly reactive anionic species that then attacks the fluoroarene, displacing the fluoride (B91410) ion. acs.org

Another metal-free strategy involves organophotochemical methods. The SNAr reaction of mildly electron-poor fluoroarenes with alcohols has been demonstrated under photochemical conditions without the need for a base. d-nb.info While initial attempts with 2-fluoropyridine derivatives showed limited success, the use of solvent-free conditions did yield the corresponding ether, indicating the viability of this approach. d-nb.info This suggests that light-mediated, metal-free functionalization of the this compound core is a potential synthetic route.

Additionally, lithium amides have been effectively used to promote the amination of 2-fluoropyridine at mild conditions in the absence of transition metals, providing a direct route to aminopyridines. scispace.com This highlights a practical, metal-free method for introducing nitrogen nucleophiles at the C2 position of the pyridine ring.

Reaction Pathway Elucidation and Mechanistic Insights

Understanding the detailed reaction pathways, including the transient species that are formed, is critical for controlling reaction outcomes and designing new synthetic methodologies.

Investigation of Intermediates and Transition States

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms involving fluoropyridines. In reactions between fluoropyridines and organometallic reagents like dicyclopropylzirconocene, a series of intermediates and transition states have been identified. acs.org The reaction is initiated by the thermal elimination of cyclopropane to generate a highly reactive transient intermediate, zirconabicyclobutane [Cp₂Zr(η²-c-C₃H₄)] (referred to as intermediate A ). acs.org

This unsaturated intermediate then reacts with the fluoropyridine. Instead of a direct σ-bond metathesis, computational results suggest a more complex pathway involving the formation of an azametallacycle intermediate (Int ). acs.org This intermediate is formed through a transition state (TS_A_Int ) that features incipient C–C and Zr–N bond formation. acs.org The azametallacycle intermediate (Int ) is relatively stable but possesses a long C–F bond and a pyramidalized carbon atom, priming it for the subsequent step. acs.org The C–F bond is ultimately cleaved via a γ-F elimination process, passing through a transition state (TS_Int_2-F₅–C2 ) to yield the final product. acs.org

A comparison of the transition states for C–F activation at different positions on the pyridine ring reveals the factors controlling regioselectivity. For pentafluoropyridine, the energy barrier for activation at the 2-position was found to be lower than that for the 4-position, favoring the kinetic product observed experimentally. acs.org

| Species | Description | Relative Energy (kJ/mol) | Citation |

| CF_TS_synC2 | Transition state for C–F activation at C2-position | favored | acs.org |

| CF_TS_C4 | Transition state for C–F activation at C4-position | + <4 | acs.org |

| 2-F5-C2 | Product from C2 activation | - | acs.org |

| 2-F5-C4 | Product from C4 activation (thermodynamically favored) | -25 | acs.org |

This interactive table summarizes the computed energy differences for C-F activation at the C2 versus the C4 position of pentafluoropyridine.

In other reaction systems, such as copper-catalyzed carboamination, cyclopropyl groups can serve as mechanistic probes. nih.gov The absence of ring-opened products when using a cyclopropyl-containing substrate is consistent with the presence of radical intermediates, where C-N bond formation is kinetically favored over the slower radical-based ring-opening of the cyclopropane. nih.gov

Role of Electronic and Steric Effects on Reaction Outcomes

Electronic Effects: The cyclopropyl group at the C4 position is generally considered to be electron-donating. This property has a significant impact on the reactivity of the pyridine ring, particularly in SNAr reactions. The increased electron density on the ring deactivates it towards nucleophilic attack compared to unsubstituted 2-fluoropyridine. acs.org This deactivation was observed in the N-arylation of a pyrazole (B372694) with 5-cyclopropyl-2-fluoropyridine (B1456819), which required harsher conditions and resulted in lower yields compared to the same reaction with 2-fluoropyridine. acs.org Conversely, SNAr reactions are greatly accelerated by strong electron-withdrawing groups at the ortho or para positions relative to the leaving group (the fluorine atom). sci-hub.se

Steric Effects: Steric hindrance plays a crucial role in determining the accessibility of the reaction center. In SNAr reactions, bulky nucleophiles may face difficulty approaching the C2 position, potentially slowing the reaction or favoring attack at a less hindered site if one is available. acs.org For example, studies on the reaction of 2,4,6-trifluoropyridine (B32590) with amines showed that small nucleophiles preferentially attack the 4-position, whereas bulkier nucleophiles increasingly attack the less hindered 2-position. acs.org In the context of this compound, the cyclopropyl group itself can exert steric influence on adjacent positions, although its primary effect is electronic. The steric profile of the incoming nucleophile remains a key determinant of reactivity. sci-hub.se

| Factor | Effect on SNAr at C2-Position | Description | Citation |

| Electronic | Deactivating | The electron-donating cyclopropyl group at C4 reduces the electrophilicity of the pyridine ring, slowing the rate of nucleophilic attack. | acs.org |

| Steric | Hindrance | Bulky nucleophiles may experience steric repulsion, which can decrease the reaction rate. The regioselectivity can be affected if other electrophilic sites are available. | acs.orgsci-hub.se |

This interactive table summarizes the key electronic and steric effects influencing the reactivity of this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-cyclopropyl-2-fluoropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Proton (1H) NMR for Structural Connectivity

A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electronic effects of the cyclopropyl group. Coupling constants (J) between adjacent protons would reveal their connectivity.

For the related isomer, 5-cyclopropyl-2-fluoropyridine (B1456819), the reported ¹H NMR data in CDCl₃ shows multiplets for the cyclopropyl protons at approximately δ 0.68 (2H) and 1.02 (2H), and the methine proton at δ 1.91 (1H). The pyridine ring protons appear as multiplets at δ 6.81 (1H), 7.42 (1H), and 8.02 (1H). acs.org Similar patterns would be expected for the 4-cyclopropyl isomer, with specific chemical shifts varying due to the different substitution pattern.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.0 - 7.3 | dd | J(H3-H5), J(H3-F) |

| H-5 | 7.2 - 7.5 | dd | J(H5-H6), J(H5-H3) |

| H-6 | 8.0 - 8.3 | d | J(H6-H5) |

| Cyclopropyl-CH | 1.8 - 2.2 | m | |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | |

| Cyclopropyl-CH₂' | 0.6 - 1.0 | m |

Carbon-13 (13C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would be characterized by signals for the five carbons of the pyridine ring and the three carbons of the cyclopropyl group. The carbon attached to the fluorine atom (C-2) would exhibit a large coupling constant (¹JCF) and a significant downfield shift.

For 5-cyclopropyl-2-fluoropyridine, the reported ¹³C NMR data (in CDCl₃) shows cyclopropyl carbon signals at δ 8.6 and 12.2 ppm. The pyridine carbons appear at δ 108.9 (d, J = 38 Hz), 136.7 (d, J = 4 Hz), 138.1 (d, J = 7 Hz), 145.5 (d, J = 14 Hz), and 162.2 (d, J = 236 Hz) ppm. acs.org A similar set of signals, with variations in chemical shifts and coupling constants due to the positional difference of the cyclopropyl group, would be anticipated for this compound.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹H-coupled spectrum) | Predicted C-F Coupling Constants (Hz) |

| C-2 | 160 - 165 | d | ¹JCF ≈ 230-250 |

| C-3 | 110 - 115 | d | ²JCF ≈ 20-30 |

| C-4 | 150 - 155 | s | ³JCF ≈ 5-10 |

| C-5 | 115 - 120 | d | ⁴JCF ≈ 1-3 |

| C-6 | 145 - 150 | d | ³JCF ≈ 15-20 |

| Cyclopropyl-CH | 15 - 20 | d | |

| Cyclopropyl-CH₂ | 5 - 10 | t |

Fluorine-19 (19F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the adjacent protons on the pyridine ring (H-3).

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is vital for determining the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful technique that measures the mass of a molecule with very high accuracy. This allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₈FN), HRMS would be used to confirm its elemental composition. However, it is worth noting that for the isomeric 5-cyclopropyl-2-fluoropyridine, it was reported to be too volatile for HRMS analysis, a potential challenge that might also apply to the 4-cyclopropyl isomer. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and the functional groups present in a molecule.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The key functional groups and their expected IR absorption regions are:

C-F Stretch : The carbon-fluorine bond in fluoropyridines typically exhibits a strong absorption band in the region of 1200-1300 cm⁻¹.

Pyridine Ring Vibrations : The pyridine ring shows several characteristic bands. Ring stretching vibrations (C=C and C=N) typically appear in the 1400-1650 cm⁻¹ region. researchgate.netcore.ac.uk The position of these bands can be influenced by the nature and position of substituents. For instance, studies on pyridine itself show prominent bands around 1437 cm⁻¹ and in the 1400-1700 cm⁻¹ range. researchgate.net

Cyclopropyl Group Vibrations : The cyclopropyl ring has characteristic C-H stretching vibrations typically observed just above 3000 cm⁻¹. The ring itself has breathing and deformation modes at lower frequencies.

C-H Vibrations : Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the cyclopropyl group occurs around 2850-3000 cm⁻¹. researchgate.net

Experimental IR studies on related 2-fluoropyridine-water clusters have provided insights into the C-H stretching region and how it is affected by intermolecular interactions. nih.gov

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Cyclopropyl) | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong to Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| Ring Breathing/Deformation | Lower frequency region | Variable |

This table is based on general characteristic frequencies for the respective functional groups. iitm.ac.in

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the pyridine and cyclopropyl rings. ethz.ch

For pyridine, prominent Raman bands are observed around 1000 cm⁻¹ and 3000 cm⁻¹. ethz.ch High-pressure studies on pyridine have shown how these vibrational modes shift with changes in the molecular environment. aps.org The Raman spectra of substituted pyridines have been extensively studied to understand the influence of substituents on the ring vibrations. cdnsciencepub.compitt.edu The technique is highly sensitive to crystal structure, and different polymorphs of a compound will yield distinct Raman spectra. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (Aromatic & Aliphatic) | 2800 - 3100 |

| Ring Breathing (Pyridine) | ~990 - 1030 |

| Ring Breathing (Cyclopropyl) | ~1200 |

| C-F Stretch | 1200 - 1300 |

This table is based on characteristic Raman shifts for pyridine and cyclopropyl moieties. aps.orgtamu.edu

Advanced Structural Characterization (if applicable to derivatives)

While obtaining a single crystal of this compound itself may be challenging, the structural analysis of its derivatives provides invaluable insight into its solid-state conformation and intermolecular interactions.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Studies on derivatives of this compound confirm bonding patterns and molecular geometry.

For example, crystallographic analyses have been performed on:

Derivatives of 5-substituted pyridine-2,4-dicarboxylate : These studies reveal how substituents on the pyridine ring, including those with steric bulk, influence the binding mode in biological systems. acs.org

Zirconium complexes with fluoropyridines and cyclopropyl groups : These structures show the precise bond lengths and angles of the cyclopropyl group attached to a fluorinated pyridine ring, confirming the stereochemistry and conformation within the complex. acs.org

Tranylcypromine-derived LSD1 inhibitors containing a 2-fluoropyridine (B1216828) group : X-ray crystallography of these complex molecules shows specific interactions of the fluorine and nitrogen atoms of the fluoropyridine ring with protein residues. nih.gov

4′-substituted 2,2′:6′,2″-terpyridines with fluoro-substituents : These studies demonstrate how fluoro-substituents influence crystal packing through hydrogen bonding and π-stacking interactions. mdpi.com

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for analyzing pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating components in a mixture. For pyridine derivatives, reversed-phase HPLC is often used. sigmaaldrich.com The choice of column, such as a C18 column, and the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with additives like formic acid) are optimized to achieve good separation. google.com Derivatization can be used to improve the chromatographic properties or detectability of the analyte. slideshare.net

Gas Chromatography (GC) : GC is suitable for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a stationary phase within a capillary column and a carrier gas. The diastereomeric ratio of fluorinated piperidines, for example, has been determined using GC analysis. nih.gov The choice of a suitable column and temperature program is critical for resolving isomers and impurities. acs.org

Both HPLC and GC are frequently coupled with mass spectrometry (LC-MS and GC-MS) to provide both separation and structural identification of the components in a sample. google.com

Computational and Theoretical Investigations of 4 Cyclopropyl 2 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic landscape and three-dimensional arrangement of 4-cyclopropyl-2-fluoropyridine. These calculations help in understanding the interplay between the electron-withdrawing fluorine atom, the electron-rich pyridine (B92270) ring, and the unique cyclopropyl (B3062369) substituent.

Density Functional Theory (DFT) has become a standard method for investigating the properties of organic molecules. In the context of reactions involving fluoropyridines and cyclopropyl groups, DFT calculations have been employed to probe reaction mechanisms and selectivity. For instance, studies on the reaction of fluoropyridines with zirconocene (B1252598) dicyclopropyl complexes utilized the PBE0 functional. acs.org Such studies often involve geometry optimizations and energy calculations to map out potential energy surfaces. acs.org While specific DFT studies focusing solely on the isolated this compound molecule are not extensively documented in the provided results, the methods used in related systems offer a template for how its structure and properties could be investigated.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Fluoropyridine Reactions

| Component | Method/Basis Set |

|---|---|

| DFT Functional | PBE0, ωB97X-D |

| Basis Set | def2-SVP, def2-TZVPP, def2-QZVP |

| Solvent Model | SMD (Solvation Model based on Density) |

This table is illustrative of methods used in computational studies of reactions involving fluoropyridines and cyclopropyl moieties. acs.orgresearchgate.net

The electronic properties and reactivity of this compound are governed by its molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The cyclopropyl group itself possesses unique electronic characteristics. Its carbon-carbon bonds are known to have significant p-character, leading to what are often described as "banana bonds". researchgate.net This feature allows the cyclopropyl ring to interact with adjacent π-systems. Natural bond orbital (NBO) analysis of cyclopropane (B1198618) derivatives has revealed this extra p-character in the C-C bonds. researchgate.net

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the associated energy changes.

DFT computations have been successfully used to elucidate the complex mechanisms of C–F bond activation in fluoropyridines. acs.orgacs.org For example, in the reaction of pentafluoropyridine (B1199360) with a zirconocene dicyclopropyl complex, a multi-step pathway was computationally modeled. acs.orgacs.org The reaction was found to proceed not through direct C-F bond activation, but via the initial formation of an azazirconacycle intermediate. acs.orgacs.org This intermediate then undergoes ring-opening and C-F bond cleavage. acs.orgacs.org This type of detailed mechanistic investigation highlights the power of computational methods to reveal non-intuitive reaction pathways. acs.org Such a pathway, involving the coupling of the cyclopropyl group with the pyridine ring prior to C-F activation, provides a framework for understanding the potential reactivity of this compound in similar organometallic transformations. acs.org

Computational studies have shown that subtle differences in activation energies can determine the regioselectivity of a reaction. For instance, in the reaction with pentafluoropyridine, activation at the 4-position was found to be thermodynamically preferred over activation at the 2-position. acs.org However, the transition state energies for activation at both positions were calculated to be very close, suggesting a potential for mixed products under certain conditions. acs.org The rate-determining step in this specific reaction sequence was identified as the initial intramolecular β-H abstraction of cyclopropane from the zirconium complex, which possesses a significant energy barrier. acs.org

Table 2: Illustrative Energetic Data from a Computed Reaction Pathway

| Step | Species | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State for C-F activation at C4 | Low Barrier |

| 3 | Product from C4 activation | -25 (relative to C2 product) |

| 4 | Transition State for C-F activation at C2 | ~4 kJ/mol higher than TS for C4 |

| 5 | Product from C2 activation | 0 |

Data is illustrative based on the discussion of the relative stability of isomers in a related reaction system. acs.org

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations provide a direct link between the electronic structure of a molecule and its chemical reactivity. For substituted fluoropyridines, the position of the fluorine atom and other substituents dictates the molecule's reactivity profile.

Theoretical studies on related systems have shown that C-F bond activation is a key reaction pathway. acs.orgacs.org The regioselectivity of this activation is a central question. While nucleophilic aromatic substitution (SNAr) reactions on polyfluoropyridines typically occur at the 4-position, metal-mediated C-F activation can show different selectivity. acs.org DFT computations on the reaction of a zirconocene complex with pentafluoropyridine indicated that while the product of C-F activation at the 4-position is thermodynamically more stable, the kinetic outcome can favor activation at the 2-position due to the specific reaction mechanism involving an intermediate metallacycle. acs.orgacs.org This highlights a key principle of structure-reactivity relationships: the observed product is not always the most thermodynamically stable one, and a detailed understanding of the reaction mechanism and its energetics is crucial for predicting outcomes.

Spectroscopic Data Prediction and Validation

The prediction of spectroscopic data for this compound would theoretically involve a multi-step computational approach, validated against experimentally obtained spectra. This process is crucial for confirming the molecular structure and understanding its electronic properties.

Methodology:

The primary method for these theoretical investigations is Density Functional Theory (DFT). mdpi.comdntb.gov.ua A common approach involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comdntb.gov.ua

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the optimized structure. mdpi.com

Electronic Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, which allows for the prediction of the UV-Vis absorption spectrum. scielo.org.zamdpi.com

Validation:

The theoretical predictions are validated by comparing them with experimental data. For instance, calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method, improving the correlation with experimental FT-IR and FT-Raman spectra. niscpr.res.in Similarly, calculated NMR chemical shifts and UV-Vis absorption maxima are compared directly with experimental values. A strong correlation between theoretical and experimental data provides confidence in the accuracy of the computational model and the assigned molecular structure. mdpi.comniscpr.res.in

Predicted Spectroscopic Data:

Although specific, validated research data for this compound is not published, we can present a hypothetical table of predicted versus experimental data based on the methodologies applied to similar molecules like 2-cyano-5-fluoropyridine (B1312635) and other substituted pyridines. researchgate.netmdpi.com Such a comparison is fundamental to computational studies.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

This table illustrates the type of data generated in a computational study and how it would be validated against experimental measurements. The values presented are illustrative and based on typical results for similar compounds.

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| Pyridine Ring H | 7.0 - 8.2 | 7.1 - 8.3 |

| Cyclopropyl Ring H | 0.5 - 2.5 | 0.6 - 2.6 |

| ¹³C NMR (δ, ppm) | ||

| C-F (Pyridine) | 160 - 165 | 162 - 167 |

| Other Pyridine C | 110 - 150 | 112 - 152 |

| Cyclopropyl C | 5 - 15 | 7 - 17 |

| FT-IR (cm⁻¹) | ||

| C-H stretch (aromatic) | 3050 - 3150 | 3040 - 3140 |

| C-H stretch (aliphatic) | 2900 - 3000 | 2890 - 2990 |

| C=N, C=C stretch (ring) | 1400 - 1600 | 1390 - 1590 |

| C-F stretch | 1200 - 1250 | 1210 - 1260 |

| UV-Vis (λmax, nm) | 260 - 275 | 265 - 280 |

Studies on related fluoropyridines show that computational methods can accurately reproduce experimental findings. For example, in 2-fluoropyridine (B1216828), high-resolution X-ray photoelectron spectra were successfully rationalized using DFT calculations, which accurately reproduced the chemical shifts induced by the fluorine atom. aip.org Similarly, investigations into the rotational spectra of 2-fluoropyridine and 3-fluoropyridine (B146971) demonstrated that ab initio predictions of the molecular geometry were consistent with the experimentally derived structures. researchgate.net

For other substituted pyridines, combined theoretical and experimental studies have shown excellent correlation between DFT-calculated and experimentally recorded IR, UV-Vis, and NMR spectra. mdpi.com These studies form the basis for the confident application of computational methods to predict and validate the spectroscopic properties of molecules like this compound.

Applications of 4 Cyclopropyl 2 Fluoropyridine in Advanced Organic Synthesis

As a Core Scaffold for Designing Novel Chemical Entities

The structural framework of 4-cyclopropyl-2-fluoropyridine serves as an excellent starting point for the design and synthesis of new and complex chemical compounds. The presence of the fluorine atom at the 2-position of the pyridine (B92270) ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key strategy for introducing a wide array of functional groups. nih.gov This reactivity is crucial for building more elaborate molecular architectures.

Synthesis of Complex Heterocyclic Systems and Fused Ring Structures

The versatility of this compound is evident in its use to construct intricate heterocyclic and fused ring systems, which are prevalent in many biologically active molecules.

Pyrido[1,2-c]pyrimidines: This class of compounds has been investigated for its potential as antibacterial agents and for its activity at serotonin (B10506) receptors. nih.govnih.gov The synthesis of the pyrido[1,2-c]pyrimidine (B1258497) core can be achieved through a ring-closing reaction of appropriately substituted pyridine precursors. nih.gov Although direct synthesis from this compound is not explicitly detailed in the provided results, the general strategies for forming such fused systems often involve the modification of substituted pyridines. uzhnu.edu.uamdpi.com

Current time information in Bangalore, IN.nih.govOxazepino[5,4-a]indolizines: Research has shown that 2-(1-alkynyl-cyclopropyl)pyridines can undergo gold-catalyzed tandem cyclization and cycloaddition reactions with nitrones to form Current time information in Bangalore, IN.nih.govoxazepino[5,4-a]indolizine scaffolds. researchgate.net This highlights a pathway where a cyclopropyl-substituted pyridine can be a key starting material for complex, multi-ring systems.

Quinolines: Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal and industrial chemistry. mdpi.com The synthesis of certain quinoline (B57606) derivatives, such as 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, has been reported as an important intermediate for pharmaceuticals. asianpubs.org This demonstrates the incorporation of the cyclopropyl-pyridine motif into the quinoline structure. General methods for quinoline synthesis often involve the condensation of anilines with carbonyl compounds, and modifications of these methods could potentially utilize derivatives of this compound. researchgate.netgoogle.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in drug discovery and development. The synthesis of chiral derivatives of cyclopropanes and heterocyclic compounds is an active area of research. researchgate.netthieme.dersc.org While direct stereoselective synthesis starting from this compound is not extensively documented in the provided search results, the development of methods for the asymmetric synthesis of chiral cyclopropyl (B3062369) α-amino acid derivatives and other heteroaryl cyclopropanes suggests the potential for creating chiral molecules incorporating the 4-cyclopropyl-pyridine scaffold. researchgate.net

Role in Agrochemical Research and Development

The cyclopropyl-pyridine moiety is a key structural feature in some modern agrochemicals.

Cybenzoxasulfyl: This novel insecticide contains a 2-[5-cyclopropyl-3-(ethylsulfonyl)pyridin-2-yl] moiety. herts.ac.uk Although the specific starting material is 5-cyclopropyl-2-fluoropyridine (B1456819) in this case, it highlights the importance of the cyclopropyl-pyridine scaffold in the development of new crop protection agents.

Contribution to Medicinal Chemistry Building Blocks

The unique combination of a cyclopropyl group and a fluorine atom makes this compound and related structures valuable building blocks in medicinal chemistry.

Trifluoromethyl-substituted cyclopropanes: These motifs are recognized as important synthons in medicinal chemistry because they merge the conformational rigidity of the three-membered ring with the beneficial properties of fluorinated substituents. nih.gov Various methods have been developed for the synthesis of these structures, often starting from precursors that already contain the trifluoromethyl group. nih.govresearchgate.netresearchgate.netnih.gov The cyclopropyl group in this compound can be a precursor to more complex substituted cyclopropanes.

Functional Materials Synthesis

The application of this compound in the synthesis of functional materials is an emerging area. While direct examples are not prevalent in the provided search results, the synthesis of indolizine (B1195054) derivatives, which have potential applications in organic semiconductors and photovoltaic materials, from pyridine precursors suggests a possible avenue for the use of this compound in this field. researchgate.netmdpi.com The synthesis of various functional materials often relies on versatile building blocks that can be readily modified, a characteristic that this compound possesses.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, and the development of efficient, scalable, and sustainable methods for producing 4-cyclopropyl-2-fluoropyridine and its derivatives is a primary research goal.

Current approaches often rely on nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated pyridines. researchgate.netresearchgate.net For instance, a common method involves the reaction of a halogenated 2-fluoropyridine (B1216828) with a suitable cyclopropyl (B3062369) nucleophile. researchgate.net A systematic study on the SNAr reaction of halogenated fluoropyridines with (hetero)aliphatic nitrile anions has demonstrated high chemo- and regioselectivity, with exclusive substitution of the fluorine atom. researchgate.net This method has shown excellent scalability, making it a viable route for large-scale production. researchgate.net

Future research should focus on the following areas:

Chemoenzymatic Synthesis : The use of enzymes to catalyze key steps, such as the formation of the cyclopropane (B1198618) ring, offers a green and highly stereoselective alternative to traditional methods. utdallas.edu Engineered myoglobin (B1173299) catalysts have been successfully used for the synthesis of pyruvate-containing cyclopropanes, a methodology that could be adapted for pyridine (B92270) derivatives. utdallas.edu

Earth-Abundant Metal Catalysis : While palladium-catalyzed cross-coupling reactions are effective, research into using more sustainable and cost-effective metals like copper or iron is a growing trend. mdpi.com Developing catalytic systems based on these metals for the cyclopropanation of fluoropyridines would be a significant advancement.

Photochemical Methods : Photoinduced reactions offer mild and often unique reaction pathways. Exploring photochemical routes, such as a photo-induced radical dearomatization process, could lead to novel methods for synthesizing and functionalizing the this compound core. rsc.org

Exploration of Unprecedented Reactivity Pathways

The interplay between the electron-withdrawing fluorine atom and the strained cyclopropyl ring suggests that this compound may exhibit unique reactivity.

C–F Bond Activation : While challenging, the selective activation and functionalization of the C–F bond is a major area of interest. researchgate.netacs.org Research using early-transition-metal complexes, such as those based on zirconium, has shown promise in the regioselective C–F bond activation of fluoropyridines, leading to C–C bond formation with cyclopropyl groups. acs.org Future work could explore expanding the scope of metals and reaction conditions to achieve catalytic and highly selective functionalization at the 2-position.